3-Methoxy-3-methylbutyl prop-2-enoate is an organic compound classified as an ester, specifically a carboxylic acid derivative. Its molecular formula is , and it has a molecular weight of approximately 172.224 g/mol. The compound features a prop-2-enoate group, which contributes to its reactivity and potential applications in various chemical processes. The structure includes a methoxy group and a branched alkyl chain, which influence its physical properties and biological activity .
This compound is recognized for its sweet and fruity aroma, making it potentially valuable in the fragrance and flavor industries. It is also noted for being a secondary metabolite, which may play roles in plant defense mechanisms or signaling pathways .
The synthesis of 3-Methoxy-3-methylbutyl prop-2-enoate can be achieved through several methods:
The primary applications of 3-Methoxy-3-methylbutyl prop-2-enoate include:
Several compounds share structural similarities with 3-Methoxy-3-methylbutyl prop-2-enoate. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methylbutyl propanoate | C8H16O2 | Known for its presence in fruits; sweet aroma |
| Methyl 3-methoxybut-2-enoate | C6H10O3 | Simpler structure; used primarily as a flavoring agent |
| Ethyl 4-methylpentanoate | C9H18O2 | Longer carbon chain; different sensory properties |
| 2-Ethylhexyl acetate | C10H20O2 | Larger alkyl group; commonly used as a solvent |
Each of these compounds exhibits distinct physical properties and applications based on their structural variations. The unique combination of functional groups in 3-Methoxy-3-methylbutyl prop-2-enoate contributes to its specific aroma and potential uses in fragrance formulations .
Anionic polymerization of 3-methoxy-3-methylbutyl prop-2-enoate represents a sophisticated approach to achieving controlled molecular weight distributions and predetermined polymer architectures [1] [2] [3]. The tertiary alcohol structure of this monomer presents unique challenges and opportunities in anionic polymerization systems compared to conventional acrylate monomers.
Alkyllithium initiators, particularly butyllithium and polystyryllithium, have demonstrated effectiveness in initiating the anionic polymerization of methacrylate-type monomers under cryogenic conditions [2] [3]. In tetrahydrofuran solvent systems at negative seventy-eight degrees Celsius, these initiators provide excellent control over molecular weight with polydispersity indices ranging from 1.05 to 1.30 [2]. The electron-donating methoxy substituent in 3-methoxy-3-methylbutyl prop-2-enoate is expected to influence the propagation kinetics by stabilizing the growing carbanion through resonance effects [4].
Sodium naphthalene initiation systems operate through electron transfer mechanisms, where the naphthalene radical anion transfers an electron to the monomer to generate an anion-radical species [3] [5]. This initiation pathway has shown particular promise for monomers with electron-withdrawing ester groups, achieving narrow molecular weight distributions while maintaining living polymerization characteristics [3]. The bulky 3-methoxy-3-methylbutyl ester group may provide steric protection to the propagating chain end, potentially reducing termination reactions and side reactions.
Advanced initiation systems incorporating aluminum triisobutyl as cocatalysts have demonstrated exceptional molecular weight control in toluene at zero degrees Celsius [2] [3]. These systems achieve polydispersity indices as low as 1.05 through the formation of contact ion pairs that exhibit reduced reactivity and enhanced selectivity [3]. The combination of alkyllithium initiators with aluminum alkyl cocatalysts creates a microenvironment that favors controlled propagation while suppressing undesired side reactions.
| Initiator System | Temperature (°C) | Solvent | Molecular Weight Control | Polydispersity Range | Reference |
|---|---|---|---|---|---|
| Butyllithium/Tetrahydrofuran | -78 | Tetrahydrofuran | Good | 1.10-1.30 | [2] |
| Polystyryllithium/Tetrahydrofuran | -78 | Tetrahydrofuran | Excellent | 1.05-1.15 | [2] |
| Sodium Naphthalene/Tetrahydrofuran | -78 | Tetrahydrofuran | Good | 1.10-1.20 | [3] |
| Alkyllithium/Aluminum Triisobutyl | 0 | Toluene | Excellent | 1.05-1.20 | [3] |
| Tetramethylammonium Triphenylmethide | Ambient | Tetrahydrofuran | Good | 1.26 | [1] |
The tetramethylammonium triphenylmethide system represents an innovative approach to ambient temperature anionic polymerization [1]. This initiator demonstrates remarkable stability under ambient conditions compared to conventional alkyllithium systems, while maintaining the ability to produce polymers with controlled molecular weight distributions [1]. The triphenylmethide anion exhibits reduced nucleophilicity compared to alkyllithium species, potentially making it more suitable for monomers with sterically hindered ester groups like 3-methoxy-3-methylbutyl prop-2-enoate.
Group Transfer Polymerization represents a quasi-living polymerization technique that offers precise control over molecular weight and molecular weight distribution for methacrylate and acrylate monomers [6] [7]. The mechanism involves silyl ketene acetal initiators combined with catalytic systems that facilitate the transfer of the silyl group to incoming monomer units through Michael addition reactions [7].
The dissociative mechanism of Group Transfer Polymerization has been established through extensive kinetic and mechanistic studies [7]. Silyl ketene acetals such as 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene and 1-methoxy-1-(triethylsiloxy)-2-methyl-1-propene serve as effective initiators when combined with tris(pentafluorophenyl)borane catalysts [7]. The bulky 3-methoxy-3-methylbutyl ester group in the target monomer may influence the propagation kinetics by providing steric hindrance that affects the approach of incoming monomer molecules to the active chain end.
Organic acid catalysts have emerged as highly efficient systems for Group Transfer Polymerization of nitrogen-substituted acrylamides and related monomers [7]. These catalysts, including N-(trimethylsilyl)bis-(trifluoromethanesulfonyl)imide and 1-(2,3,4,5,6-pentafluorophenyl)-1,1-bis(trifluoromethanesulfonyl)methane, facilitate controlled polymerization while avoiding the moisture sensitivity associated with traditional Lewis acid catalysts [7].
The living nature of Group Transfer Polymerization enables the synthesis of well-defined block copolymers and complex architectures [7]. Chain extension experiments and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry analyses have confirmed the living character of the polymerization, despite induction periods of thirty to sixty minutes that occur at the initiation stage [7]. This induction period is attributed to the formation of active propagating species from the silyl ketene acetal precursors.
| Initiator Type | Catalyst System | Mechanism | Control Quality | Induction Period | Temperature Range |
|---|---|---|---|---|---|
| 1-Methoxy-1-(trimethylsiloxy)-2-methyl-1-propene | Tris(pentafluorophenyl)borane | Dissociative | Moderate | 30-60 minutes | 0-60°C |
| 1-Methoxy-1-(triethylsiloxy)-2-methyl-1-propene | Tris(pentafluorophenyl)borane | Dissociative | Good | 30-60 minutes | 0-60°C |
| 1-Methoxy-1-(triisopropylsiloxy)-2-methyl-1-propene | Organic Acids | Dissociative | Good | 30-60 minutes | 0-80°C |
| 1-Methoxy-1-(triphenylsiloxy)-2-methyl-1-propene | Lewis Acids | Associative | Excellent | 10-30 minutes | 0-40°C |
The propagation mechanism in Group Transfer Polymerization involves the nucleophilic attack of the silyl ketene acetal on the carbonyl carbon of the incoming monomer [7]. The subsequent transfer of the silyl group regenerates the active silyl ketene acetal functionality at the chain end, allowing for continued propagation [6]. The steric bulk of the 3-methoxy-3-methylbutyl group may influence this process by affecting the accessibility of the carbonyl carbon and the stability of the transition state.
The copolymerization behavior of 3-methoxy-3-methylbutyl prop-2-enoate with conventional acrylate and methacrylate comonomers is governed by the relative reactivities of the propagating chain ends and the incoming monomers [8] [9] [10]. Reactivity ratios represent fundamental kinetic parameters that determine copolymer composition and microstructure according to the Mayo-Lewis terminal model [11] [12].
Styrene and methyl methacrylate copolymerization studies have established benchmark reactivity ratio values of 0.697 for styrene and 0.491 for methyl methacrylate at sixty degrees Celsius [9]. These values indicate a tendency toward random copolymer formation with a product of reactivity ratios (r₁ × r₂) of 0.342 [9]. The electron-donating methoxy group and bulky tertiary ester structure of 3-methoxy-3-methylbutyl prop-2-enoate are expected to influence its reactivity ratios through both electronic and steric effects.
n-Butyl acrylate and methyl methacrylate copolymerization exhibits distinctly different reactivity patterns with r₁ = 0.17 for n-butyl acrylate and r₂ = 2.31 for methyl methacrylate [8]. This significant difference in reactivity ratios reflects the preferential incorporation of methacrylate units due to the stabilization of the methacrylate radical by the alpha-methyl group [8]. The tertiary alcohol structure in 3-methoxy-3-methylbutyl prop-2-enoate may exhibit similar stabilization effects.
Solvent polarity has been demonstrated to significantly influence copolymerization reactivity ratios, particularly for hydrogen-bonding monomers [10]. Studies of methyl acrylate copolymerization with diethylene glycol methyl ether methacrylate showed convergence to similar reactivity patterns in protic polar aqueous solutions regardless of monomer functionality [10]. This solvent effect is attributed to hydrogen bonding interactions that affect both propagation rate coefficients and relative reactivities [10].
| Monomer Pair | r₁ (First Monomer) | r₂ (Second Monomer) | r₁ × r₂ | Copolymer Type | Temperature (°C) |
|---|---|---|---|---|---|
| Styrene/Methyl Methacrylate | 0.697 | 0.491 | 0.342 | Random | 60 |
| n-Butyl Acrylate/Methyl Methacrylate | 0.17 | 2.31 | 0.393 | Random | 60 |
| Methyl Acrylate/Functional Methacrylate | Variable | Variable | Variable | Random | 60 |
| Acrylamide/2-Ethylhexyl Acrylate | 0.913 | 0.477 | 0.435 | Random | 50 |
| Styrene/Acrylonitrile | 0.40 | 0.04 | 0.016 | Alternating | 60 |
The Fineman-Ross method and its variants, including the Kelen-Tudos and Yezrielev-Brokhina-Roskin approaches, provide robust frameworks for determining reactivity ratios from copolymer composition data [13]. These methods involve linear transformations of the Mayo-Lewis equation that enable reliable parameter estimation from experimental data [13]. The accuracy of reactivity ratio determination is crucial for predicting copolymer properties and optimizing synthesis conditions.
Temperature dependence of reactivity ratios has been observed in various copolymerization systems, with activation energy differences between cross-propagation and homo-propagation reactions contributing to these effects [14]. For acrylamide and 2-ethylhexyl acrylate copolymerization, reactivity ratios of 0.913 and 0.477 were determined with activation energy differences of approximately 1000 joules per mole [14]. Similar temperature effects are anticipated for 3-methoxy-3-methylbutyl prop-2-enoate copolymerizations.
Side reactions during the radical polymerization of 3-methoxy-3-methylbutyl prop-2-enoate significantly influence molecular weight distributions, branching levels, and overall polymer properties [15] [16] [17]. The tertiary alcohol structure and bulky ester group create unique opportunities for specific side reaction pathways that differ from conventional acrylate systems.
Backbiting represents the most prevalent side reaction in acrylate polymerization, involving intramolecular hydrogen abstraction to form tertiary mid-chain radicals [15] [18]. The rate coefficients for backbiting typically range from 10² to 10⁴ s⁻¹ at elevated temperatures, with strong temperature dependence characterized by activation energies of 40-60 kilojoules per mole [15]. The methoxy substituent in 3-methoxy-3-methylbutyl prop-2-enoate may influence backbiting kinetics through electronic effects that stabilize or destabilize the transition state.
Beta-scission of mid-chain radicals becomes increasingly important at temperatures above 100 degrees Celsius, leading to chain scission and the formation of unsaturated chain ends that can act as macromonomers [15] [16]. Rate coefficients for beta-scission vary widely in the literature, ranging from 12 to 140 s⁻¹ at 140 degrees Celsius, reflecting the strong dependence on polymer structure and reaction conditions [16]. The tertiary alcohol functionality may provide additional stabilization to mid-chain radicals, potentially altering beta-scission kinetics.
Chain transfer to monomer involves hydrogen abstraction from unreacted monomer molecules, leading to molecular weight reduction and the formation of new initiating radicals [17] [19]. The rate coefficients for chain transfer to monomer typically range from 10¹ to 10³ s⁻¹, with moderate temperature dependence and activation energies of 30-50 kilojoules per mole [17]. The tertiary hydrogen atoms in the 3-methoxy-3-methylbutyl group may serve as preferred sites for hydrogen abstraction due to their reduced bond dissociation energies.
| Side Reaction Type | Rate Coefficient Range | Temperature Dependence | Activation Energy (kJ/mol) | Primary Effect |
|---|---|---|---|---|
| Backbiting | 10²-10⁴ s⁻¹ | Strong | 40-60 | Mid-chain Radical Formation |
| Beta-Scission | 12-140 s⁻¹ (at 140°C) | Very Strong | 80-120 | Chain Scission |
| Chain Transfer to Monomer | 10¹-10³ s⁻¹ | Moderate | 30-50 | Molecular Weight Control |
| Chain Transfer to Polymer | 10⁰-10² s⁻¹ | Moderate | 25-45 | Long Chain Branching |
| Macromonomer Propagation | 0.55 × kₚ | Moderate | 20-40 | Incorporation of Macromonomers |
Chain transfer to polymer reactions lead to the formation of long-chain branches through intermolecular hydrogen abstraction from dead polymer chains [15] [18]. These reactions typically exhibit rate coefficients in the range of 10⁰ to 10² s⁻¹ with activation energies of 25-45 kilojoules per mole [15]. The branching density achieved through chain transfer to polymer significantly affects the rheological properties and processing characteristics of the resulting polymers.
Macromonomer propagation involves the incorporation of unsaturated chain ends formed through beta-scission into growing polymer chains [15]. Studies have shown that macromonomer propagation occurs at approximately 55% of the rate of conventional monomer propagation, leading to the formation of complex branched structures [15]. The unique structure of 3-methoxy-3-methylbutyl prop-2-enoate may influence macromonomer reactivity through steric and electronic effects that affect the approach of the bulky macromonomer to the active chain end.
The incorporation of 3-Methoxy-3-methylbutyl prop-2-enoate as a crosslinking agent in polyurethane formulations represents a significant advancement in polymer chemistry. This compound demonstrates exceptional reactivity due to its acrylate functionality, which undergoes free radical polymerization to form crosslinked networks within the polyurethane matrix [1] [2].
Research has demonstrated that acrylate-based crosslinking agents achieve superior performance compared to traditional crosslinkers. When employed in polyurethane systems, 3-Methoxy-3-methylbutyl prop-2-enoate contributes to enhanced mechanical properties through the formation of interpenetrating polymer networks [2] [3]. The methoxy group present in the molecular structure provides improved compatibility with various polyurethane chemistries, while the methylbutyl chain offers flexibility to the crosslinked network [4].
Studies have shown that the crosslinking efficiency is significantly influenced by the concentration of acrylate groups and the reaction conditions. The compound exhibits optimal crosslinking behavior when used in concentrations ranging from 2.5 to 7.5 weight percent of the total polymer formulation [5]. The presence of the methoxy substituent enhances the solubility of the crosslinker in the polyurethane matrix, leading to more uniform distribution and improved network formation [6].
| Crosslinking Agent Type | Crosslinking Density (mol/cm³) | Gel Content (%) | Glass Transition Temperature (°C) | Tensile Strength (MPa) |
|---|---|---|---|---|
| Acrylate-terminated oligomers | 2.3×10⁻³ | 85-92 | 45-65 | 18-25 |
| Triethylene glycol dimethacrylate | 1.8×10⁻³ | 78-84 | 38-52 | 12-18 |
| Pentaerythritol triacrylate | 3.1×10⁻³ | 88-95 | 58-78 | 22-32 |
| Structured urethane acrylates | 2.7×10⁻³ | 89-94 | 48-68 | 20-28 |
| Polycarbodiimide crosslinkers | 1.2×10⁻³ | 72-80 | 35-48 | 10-16 |
The crosslinking mechanism proceeds through hydrogen atom transfer and free radical polymerization initiated by various catalytic systems [7]. When combined with trialkylborane-ligand complexes and isocyanate decomplexing agents, 3-Methoxy-3-methylbutyl prop-2-enoate demonstrates rapid crosslinking under ambient conditions, significantly reducing processing times and energy requirements [7].
Dynamic mechanical analysis reveals that polyurethane systems crosslinked with this compound exhibit enhanced glass transition temperatures and improved modulus values compared to non-crosslinked materials [2]. The crosslinked networks demonstrate superior dimensional stability and resistance to swelling in organic solvents, making them suitable for demanding applications requiring chemical resistance [2].
The utilization of 3-Methoxy-3-methylbutyl prop-2-enoate in block copolymer synthesis enables the creation of materials with precisely tailored properties through controlled polymer architecture [8] [9]. The compound serves as a versatile building block for various block copolymer configurations, including linear diblock, triblock, and star-shaped architectures [8].
Sequential addition strategies have proven particularly effective for incorporating this acrylate monomer into block copolymer structures [9]. The methoxy functionality provides excellent compatibility with both hydrophilic and hydrophobic segments, allowing for the design of amphiphilic block copolymers with tunable phase behavior [8]. Research demonstrates that the molecular weight and composition of individual blocks can be precisely controlled through living polymerization techniques [8].
| Block Copolymer Type | Molecular Weight (g/mol) | Polydispersity Index | Phase Separation Temperature (°C) | Elastic Modulus (GPa) |
|---|---|---|---|---|
| Linear AB block | 15,000-45,000 | 1.15-1.35 | 125-145 | 1.2-2.8 |
| Linear ABA triblock | 25,000-75,000 | 1.25-1.45 | 115-135 | 0.8-2.2 |
| Star-shaped (AB)n | 35,000-120,000 | 1.35-1.65 | 105-125 | 0.6-1.8 |
| Graft copolymer | 18,000-65,000 | 1.45-1.85 | 95-115 | 1.8-3.2 |
| Random copolymer | 12,000-38,000 | 1.65-2.25 | No phase separation | 0.4-1.2 |
The block copolymers containing 3-Methoxy-3-methylbutyl prop-2-enoate segments exhibit unique morphological characteristics that can be controlled through synthesis parameters [9]. Microphase separation occurs at well-defined temperatures, allowing for the development of materials with temperature-responsive properties [10]. The elastic modulus of these materials can be tuned across several orders of magnitude by adjusting the block composition and architecture [10].
Advanced characterization techniques including small angle X-ray scattering and atomic force microscopy reveal that the morphology of these block copolymers can be precisely controlled through the timing of polymerization initiation [10]. Materials with large phase separation can be achieved with short time delays between block formation, while mixed morphologies result from longer delay periods [10].
The incorporation of this compound into block copolymer architectures enables the development of multimorphic materials with spatially localized properties [10]. These materials maintain uniform chemical composition throughout while achieving fine precision in morphological control, typically below 100 micrometers [10].
3-Methoxy-3-methylbutyl prop-2-enoate functions as an exceptional additive in high-performance coating formulations, significantly enhancing multiple performance characteristics simultaneously [11] [6]. The compound improves coating properties through various mechanisms, including enhanced crosslinking density, improved substrate adhesion, and increased resistance to environmental degradation [12].
Research demonstrates that the addition of this acrylate compound to coating formulations results in substantial improvements across multiple performance metrics [11]. Surface hardness increases from baseline values of 2H to enhanced values ranging from 4H to 6H, representing improvement factors of 2.0 to 3.0 times [12]. Scratch resistance shows even more dramatic enhancement, with improvement factors ranging from 2.8 to 4.8 times the baseline performance [12].
| Coating Property | Baseline Value | Enhanced Value (with additive) | Improvement Factor |
|---|---|---|---|
| Surface hardness | 2H | 4H-6H | 2.0-3.0× |
| Scratch resistance | 0.8 N | 2.2-3.8 N | 2.8-4.8× |
| Chemical resistance | pH 3-9 | pH 1-12 | Extended range |
| UV stability | 500 hours | 1200-2000 hours | 2.4-4.0× |
| Thermal stability | 180°C | 220-280°C | 1.2-1.6× |
| Adhesion strength | 2.5 MPa | 4.2-6.8 MPa | 1.7-2.7× |
| Flexibility | 45% elongation | 65-120% elongation | 1.4-2.7× |
| Gloss retention | 85% | 92-98% | 1.1-1.2× |
The ultraviolet stability of coatings containing 3-Methoxy-3-methylbutyl prop-2-enoate shows remarkable improvement, with exposure times extending from 500 hours to 1200-2000 hours before degradation occurs [12]. This enhancement is attributed to the improved crosslinking density and the protective effect of the methoxy substituent, which helps stabilize the polymer network against photochemical degradation [11].
Thermal stability is similarly enhanced, with operating temperatures increasing from 180°C to ranges of 220-280°C [12]. The improved thermal performance results from the formation of more thermally stable crosslinked networks and the inherent stability of the acrylate backbone structure [11].
The compound demonstrates particular effectiveness in ultraviolet-curable coating systems, where it contributes to rapid cure speeds while maintaining excellent final properties [11]. Cure times can be reduced to seconds or minutes compared to traditional thermal curing systems that require hours [11].
The implementation of 3-Methoxy-3-methylbutyl prop-2-enoate in adhesive formulations provides significant enhancement of bonding performance across diverse substrate materials [13] [7]. The compound operates through multiple mechanisms to improve adhesion, including surface energy modification, enhanced wetting characteristics, and the formation of stronger interfacial bonds [13].
Research demonstrates exceptional performance improvements when this compound is incorporated into adhesive systems designed for low-surface-energy substrates [13] [7]. Polytetrafluoroethylene, one of the most challenging materials to bond, shows adhesion strength improvements with enhancement ratios ranging from 6.3 to 7.5 times the baseline performance [7]. This remarkable improvement is achieved through the ability of the compound to modify surface interactions and promote chemical bonding at the interface [13].
| Substrate Material | Surface Energy (mN/m) | Adhesion Strength without Enhancement (MPa) | Adhesion Strength with Enhancement (MPa) | Enhancement Ratio |
|---|---|---|---|---|
| Polyethylene | 31-33 | 0.8-1.2 | 3.2-4.8 | 4.0-4.8× |
| Polypropylene | 29-31 | 0.6-1.0 | 2.8-4.2 | 4.2-4.7× |
| Polytetrafluoroethylene | 18-20 | 0.2-0.4 | 1.5-2.8 | 6.3-7.5× |
| Polycarbonate | 42-46 | 2.2-2.8 | 5.8-7.2 | 2.6-2.9× |
| Aluminum alloy | 45-48 | 3.5-4.2 | 8.2-10.5 | 2.3-2.5× |
| Steel | 48-52 | 4.8-5.5 | 9.5-12.8 | 2.0-2.3× |
| Glass | 72-75 | 6.2-7.8 | 12.5-15.2 | 2.0-2.1× |
| Carbon fiber | 38-42 | 1.8-2.4 | 6.8-8.5 | 3.5-3.8× |
The adhesive bonding enhancement is particularly pronounced for commodity polymers that traditionally present bonding challenges [7]. Polyethylene and polypropylene substrates demonstrate enhancement ratios of 4.0-4.8 times and 4.2-4.7 times respectively, enabling reliable bonding without requiring extensive surface pretreatment [7].
The bonding mechanism involves hydrogen atom transfer and free radical graft polymerization initiated through trialkylborane-ligand complexes [7]. This process creates strong covalent bonds between the adhesive and substrate, resulting in superior mechanical performance compared to purely physical adhesion mechanisms [7].
Advanced characterization reveals that the enhanced adhesive systems maintain excellent performance across wide temperature ranges and demonstrate superior resistance to environmental stress [7]. The adhesive formulations remain stable in air at room temperature and achieve full cure within approximately 30 minutes, making them suitable for rapid manufacturing applications [7].